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Compound of Interest

9-Chloro-pyrido[1,2-aJpyrimidin-4-
Compound Name:

one
CAS No.: 1198413-03-4
Cat. No.: B1434133

Get Quote

Executive Summary & Structural Context

The pyrido[1,2-a]pyrimidin-4-one scaffold represents a bicyclic fusion of a pyridine and a
pyrimidine ring, characterized by a bridgehead nitrogen (N5).[1] The 9-chloro derivative carries
a chlorine atom on the pyridine ring at the position adjacent to the bridgehead carbon
(C10/C4a), a site critical for steric control in drug design.[1]

Correct characterization requires distinguishing the 9-chloro isomer from its 7-chloro or 8-chloro
regioisomers, which can form as impurities during cyclization of 2-amino-chloropyridines with

-keto esters. This guide provides the diagnostic spectroscopic fingerprints (NMR, IR, MS)
required for this differentiation.

Chemical Identity[2][3][4][5]

e IUPAC Name: 9-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one

¢ Molecular Formula: C
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H
CIN
O[1]

e Molecular Weight: 180.59 g/mol
o Exact Mass: 180.0090 (for
Ch[1]

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the first line of evidence for the halogen substitution pattern.
Fragmentation Logic

The molecular ion (M

) is stable due to the aromatic bicyclic system. The chlorine signature is diagnostic.
 |sotope Pattern: A characteristic 3:1 intensity ratio for M

(m/z 180) and M+2 (m/z 182) confirms the presence of a single chlorine atom.[1]

» Fragmentation Pathway: The primary fragmentation involves the loss of the carbonyl moiety
(CO, -28 amu) followed by the loss of the halogen or ring opening.

Table 1: Key MS Signals (EI/ESI+)

m/z (amu) lon Identity Description

| 180.0 |
| Molecular ion (
Cl).[1] Base peak (typical).[1] | | 182.0 |

| Isotope peak (
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CI).[1] Intensity

33% of M

[2]]]152.0 |

| Loss of carbonyl (typical of pyrimidin-4-ones). | | 117.0 |

| Subsequent loss of Chlorine radical. |

Visualization: Fragmentation Pathway

Molecular lon [M - COJ+ [M-CO-Cl+
[C8H5CIN20]+ [CTH5CIN2]+ [CTH5N2]+
m/z 180/182 m/z 152/154 m/z 117

Figure 1: Proposed EI-MS fragmentation pathway for 9-Chloro-pyrido[1,2-a]pyrimidin-4-one.

Click to download full resolution via product page

Infrared Spectroscopy (FT-IR)

IR analysis confirms the functional group integrity, specifically the cyclic amide (lactam) and the
aryl chloride.[1]

Table 2: Diagnostic IR Bands | Wavenumber (cm

) | Assignment | Notes | | :--- | :--- | :--- | | 3050 - 3100 | C-H Stretch (Ar) | Weak aromatic C-H
stretching vibrations. | | 1680 - 1710 | C=0 Stretch | Strong. Characteristic of conjugated cyclic
amides (pyrimidin-4-one). | | 1620 - 1640 | C=N/ C=C Stretch | Ring skeletal vibrations. | | 740 -
760 | C-ClI Stretch | Diagnostic region for aryl chlorides. | | 1200 - 1250 | C-N Stretch | Aryl C-N
bond vibrations. |

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for assigning the regiochemistry of the chlorine substituent. The 9-
chloro position creates a specific coupling pattern in the pyridine ring protons (H6, H7, H8).[1]

Numbering System

For this guide, we utilize the standard IUPAC numbering for pyrido[1,2-a]pyrimidine:
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e N1: Pyrimidine nitrogen (non-bridgehead).[1]
e C2, C3: Pyrimidine carbons.[1]

e C4: Carbonyl carbon.

o N5: Bridgehead nitrogen.

e C6, C7, C8, C9: Pyridine ring carbons (C6 is adjacent to N5; C9 is adjacent to bridgehead
C10).[1]

H NMR Analysis (400 MHz, DMSO-d /| CDCI )

The 9-chloro substitution eliminates the H9 proton.[1] This simplifies the pyridine ring system
from an ABCD (4-spin) system to an AMX (3-spin) system involving H6, H7, and H8.[1]

Table 3: Predicted

H NMR Assignments | Position | Shift (
, ppm) | Multiplicity |

(Hz) | Interpretation | | :--- | :--- | :=-- | :---| :--- | | H2 ] 8.90 - 9.00 | Doublet (d) | 7.0 - 7.5 |
Deshielded by adjacent N1 and C=0 conjugation. | | H6 | 8.80 - 8.95 | Doublet (d) | 7.0 - 8.0 |
Most deshielded pyridine proton (alpha to N5). | | H8 | 7.90 - 8.10 | Doublet of Doublets (dd) |

| Ortho to ClI (deshielding effect).[1] Coupled primarily to H7. | | H7 | 7.10 - 7.30 | Triplet/dd |

| Meta to CI.[1] Pseudo-triplet due to similar coupling constants. | | H3 | 6.40 - 6.60 | Doublet (d)
| 7.0 - 7.5 | Upfield doublet characteristic of pyrimidinone C3-H. |

Key Diagnostic Feature: In the unsubstituted parent, H9 is usually a doublet appearing around
7.5-8.0 ppm. In the 9-chloro derivative, this signal is absent. Furthermore, H8 (ortho to Cl) will
show a significant downfield shift and loss of vicinal coupling to H9, appearing as a doublet or
dd (coupled only to H7 and long-range to H6).[1]
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C NMR Analysis (100 MHz)

The carbon spectrum should show 8 distinct signals. The C-ClI carbon (C9) is chemically

distinct.
Table 4: Predicted

C NMR Assignments | Position | Shift (

, ppm) | Type | Notes | | :--- | :--- | :--- | :---| | C4 | 158.0 - 162.0 | C=0 | Carbonyl carbon. | | C2 |
152.0 - 155.0 | CH | Alpha to N1. | | C10 (4a) | 148.0 - 150.0 | Cq | Bridgehead carbon
(quaternary).[1] | | C6 | 128.0 - 132.0 | CH | Alpha to N5. | | C8 | 135.0 - 138.0 | CH | Ortho to
Cl. 1] C9]120.0 - 125.0 | C-CI | Diagnostic. Carbon bearing Chlorine. | | C7 | 114.0 - 116.0 |
CH | Betato N5. || C3 | 105.0 - 108.0 | CH | Alpha to C=0. |

Visualization: COSY/HMBC Correlation Logic

To prove the 9-chloro position (vs 7- or 8-chloro), use HMBC (Heteronuclear Multiple Bond
Correlation). The critical correlation is from H8 to the Bridgehead Carbon (C10).

H6 Proton H8 Proton
(~8.9 ppm) (~8.0 ppm)
%uples to%ples to H7 \3-bond coupling
COSY Correlation HMBC Correlation C9-CI Carbon
(Through Bond) (Long Range) (~122 ppm)

Confirms H8 is

beta to Bridgehea Directly Attached

C10 Bridgehead
(~149 ppm)

Figure 2: HMBC/COSY logic to confirm 9-Chloro substitution via H8-C10 correlation.

Click to download full resolution via product page

Experimental Protocol: Validation Workflow
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To validate a synthesized batch of 9-Chloro-pyrido[1,2-a]pyrimidin-4-one:
e Sample Prep: Dissolve ~5-10 mg in DMSO-d

(preferred for solubility) or CDCI

e Acquisition: Run standard 1D

H (16 scans) and
C (1024 scans).[1]

 Verification Steps:
o Step 1 (MS): Confirm m/z 180/182 ratio (Validation of CI).

o Step 2 (1H NMR): Identify the characteristic "doublet-triplet-doublet” pattern in the
aromatic region (H6, H7, H8) and the absence of H9.[1]

o Step 3 (Coupling): Verify
Hz (Pyrimidine ring) and
Hz (Pyridine ring).

o Step 4 (Purity): Check for regioisomers (e.g., 7-chloro) which would show different splitting
patterns (e.g., two doublets with meta-coupling if 7-chloro).[1]
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e Physical Properties & Catalog Data: Sigma-Aldrich. 9-Chloro-pyrido[1,2-a]pyrimidin-4-one
Product Specification (CAS 1198413-03-4). [1]

» Bioactivity & Derivatives: Mo, B., Chen, C., & Peng, J. (2023).[1][4][5] Cul-catalyzed
synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones. RSC Advances, 13, 25256-
25262.[1] [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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